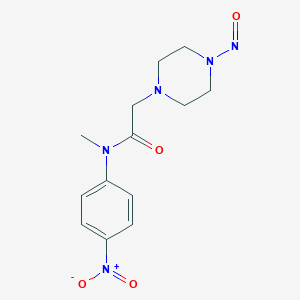![molecular formula C20H18N2O6 B2650129 (3-{[(2-methoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate CAS No. 1111292-02-4](/img/structure/B2650129.png)
(3-{[(2-methoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are synthesized using a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Structural Analysis
Research on compounds with similar structural motifs has shown significant applications in the synthesis of heterocycles, which are crucial in the development of pharmaceuticals and materials science. For instance, studies have demonstrated efficient methods for synthesizing pyranopyrazoles, a class of compounds known for their diverse biological activities, using green and efficient methodologies under solvent-free conditions. These methods highlight the versatility of related compounds in synthesizing complex molecular structures, potentially applicable in medicinal chemistry and materials science (Zolfigol et al., 2013).
Crystal Structure Analysis
Another aspect of scientific research applications involves the detailed structural analysis of complex molecules. For example, X-ray crystallography studies on related compounds have provided insights into their molecular configurations, intermolecular interactions, and the stabilization of crystal structures. Such analyses are essential for understanding the chemical and physical properties of new compounds, paving the way for the design of materials with specific functions (Ganapathy et al., 2015).
Catalytic Applications
Compounds with pyrano[2,3-c]pyridin motifs have also been explored for their catalytic applications. For instance, the use of organocatalysts in the synthesis of pyranopyrazoles demonstrates the potential of these compounds in facilitating chemical reactions, which is critical in the development of more efficient and sustainable synthetic methodologies. The exploration of such catalytic properties offers avenues for the development of novel catalysts that could be applied in various chemical transformations (Moosavi‐Zare et al., 2016).
Antimicrobial and Antifungal Applications
Moreover, derivatives of similar structures have been investigated for their biological activities, including antimicrobial and antifungal properties. These studies are crucial for the development of new therapeutic agents to combat resistant strains of bacteria and fungi. The synthesis and evaluation of novel compounds with potential biological activities contribute to the expansion of the drug discovery pipeline (Wardkhan et al., 2008).
Propiedades
IUPAC Name |
[3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-11-18-14(13(9-21-11)10-27-12(2)23)8-15(20(25)28-18)19(24)22-16-6-4-5-7-17(16)26-3/h4-9H,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKOGTIZIOQYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-fluorophenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2650052.png)


![(Z)-3-(3-methoxypropyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2650057.png)
![[(1R,3R)-3-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2650058.png)
![N-[[5-(4-Bromophenyl)-2-furyl]methyl]-2-chloro-N-methylacetamide](/img/structure/B2650060.png)




![Ethyl 2-({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2650068.png)